molecular formula C26H23K4N3O10 B162727 Quin 2,tetrapotassium salt CAS No. 73630-23-6

Quin 2,tetrapotassium salt

Cat. No. B162727
CAS RN: 73630-23-6
M. Wt: 693.9 g/mol
InChI Key: XAGUNWDMROKIFJ-UHFFFAOYSA-J
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Description

Quin 2, tetrapotassium salt is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 693.87 and its formula is C26H23K4N3O10 .


Molecular Structure Analysis

The molecular structure of Quin 2, tetrapotassium salt is complex, with its SMILES representation being CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] .


Chemical Reactions Analysis

Quin 2, tetrapotassium salt binds calcium tightly and resembles the calcium chelator EGTA in its ability to bind calcium much more tightly than magnesium . The binding of calcium causes large changes in ultraviolet absorption and fluorescence .


Physical And Chemical Properties Analysis

Quin 2, tetrapotassium salt has a molecular weight of 693.9 g/mol . It is a solid substance with a yellow color . It is soluble in water up to a concentration of 10 mg/mL .

  • Komada, H., et al. 1989. Cell Struct. Funct. 14, 141 .
  • Vijayaraghavan, S. and Hoskins, D. 1989. Cell Calcium10, 241 .
  • Arslan, P., et al. 1985 .

Scientific Research Applications

Intracellular Free Ca2+ Concentration Measurement

Quin 2, tetrapotassium salt, has been instrumental in measuring intracellular free Ca2+ concentrations. For instance, Miyoshi et al. (1991) used Quin2-fluorescence to determine Ca2+ concentration in mouse leukemia L1210 cells, revealing that Quin2 bound to Ca2+ has a significantly longer fluorescence lifetime than unbound Quin2 (Miyoshi et al., 1991). Similarly, Arslan et al. (1985) demonstrated the trapping of Quin2 in Ehrlich and Yoshida ascites carcinomas for measuring cytosolic free Ca2+ (Arslan et al., 1985).

Advancements in Fluorescent Indicators

Quin 2 has paved the way for the development of improved fluorescent indicators for Ca2+. Grynkiewicz et al. (1985) created a new family of fluorescent indicators with enhanced properties compared to Quin2, such as brighter fluorescence and better Ca2+ selectivity (Grynkiewicz et al., 1985).

Studying Calcium Homeostasis

Quin 2 has been utilized to study calcium homeostasis in various cell types. Tsien et al. (1982) used Quin2 to measure and manipulate cytoplasmic free Ca2+ concentrations in lymphocytes, providing insights into Ca2+ homeostasis in cells (Tsien et al., 1982).

Analyzing Cytosolic-Free Calcium Transients

Lew et al. (1984) explored the role of cytosolic-free calcium transients in human neutrophils using Quin2, contributing to our understanding of cell activation and calcium dynamics (Lew et al., 1984).

Fluorescence Lifetime Imaging

Lakowicz et al. (1992) introduced fluorescence lifetime imaging (FLIM) using Quin-2 for imaging calcium concentrations, a method that offers advantages in chemical imaging using fluorescence microscopy (Lakowicz et al., 1992).

Measuring Intracellular and Synaptosomal Calcium

Quin 2 has been used to measure intracellular calcium in various cellular models. For instance, Ashley et al. (1984) measured intrasynaptosomal free calcium using Quin-2 in guinea-pig cerebral cortex synaptosomes (Ashley et al., 1984).

properties

IUPAC Name

tetrapotassium;2-[2-[[8-[bis(carboxylatomethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O10.4K/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGUNWDMROKIFJ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23K4N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994433
Record name Tetrapotassium 2,2'-{[2-({2-[bis(carboxylatomethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quin 2,tetrapotassium salt

CAS RN

73630-23-6, 83014-44-2
Record name QUIN2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073630236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrapotassium 2,2'-{[2-({2-[bis(carboxylatomethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quin-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quin 2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUIN2
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SA Tatulian, N Kandel - Lipid-Protein Interactions: Methods and Protocols, 2019 - Springer
… Quin-2 tetrapotassium salt and dissolve in 1 mL of buffer B (M r of Quin-2 tetrapotassium salt … is added to osmotically equilibrate 6 mM Quin-2 tetrapotassium salt. Weigh 1.3512 g of …
Number of citations: 6 link.springer.com
N Kandel, T Zheng, Q Huo… - The Journal of Physical …, 2017 - ACS Publications
… with a buffer containing 20 mM Tris–HCl (pH 7.2), NaCl at same concentration as intravesicular KCl, plus 30 mM myo-inositol to iso-osmotically replace 6 mM Quin-2 tetrapotassium salt. …
Number of citations: 66 pubs.acs.org
BT Kurien, M Bachmann - Protein Blotting and Detection: Methods and …, 2009 - Springer
Systemic lupus erythematosus is associated with the production of antibodies to self-constituents, particularly those that target certain specific ribonucleoprotein (RNP) particles. Among …
Number of citations: 2 link.springer.com
AH Drummond - Nature, 1985 - nature.com
It is now established that a key step in the action of calcium-mobilizing agonists is stimulation of the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P 2 ) to 1,2-…
Number of citations: 164 www.nature.com
PF Solid - Handbook of Biological Dyes and Stains: Synthesis …, 2010 - books.google.com
1. Singer, VL; Haugland, RP Oligonucleotides labeled with energy transfer acceptors for use in amplification, hybridization, and ligation assays employing fluorescent nucleic acid stains…
Number of citations: 4 books.google.com
BT Kurien, MP Bachmann - Detection of Blotted Proteins: Methods and …, 2015 - Springer
Antibodies directed against ribonucleoprotein (RNP) particles are observed in systemic lupus erythematosus. Ro RNP particle is one such target. It is composed of a 60 kDa protein (Ro …
Number of citations: 6 link.springer.com
RH Scofield, BT Kurien, JK Gross, NB Reed… - Molecular …, 2004 - Elsevier
The structural and functional integrity of the cell is largely maintained by protein–protein interactions. Recently, we demonstrated that multiple antigenic peptides (MAPs) constructed …
Number of citations: 18 www.sciencedirect.com
M Gobbi, E Frittoli, T Mennini, S Garattini - … -Schmiedeberg's archives of …, 1992 - Springer
Rat hippocampal synaptosomes preloaded with [ 3 H]serotonin and maintained in a superfusion apparatus were exposed for 3 min to d-fenfluramine or fluoxetine. Both drugs evoked a …
Number of citations: 88 link.springer.com
N Kandel - 2019 - stars.library.ucf.edu
Alzheimer's Disease (AD) is a neurodegenerative disorder that affects around 50 million people worldwide and causes cognitive decline, brain atrophy and death. Despite extensive …
Number of citations: 0 stars.library.ucf.edu
M Gobbi, E Frittoli, A Uslenghi, T Mennini - European journal of …, 1993 - Elsevier
The monoamine releasing activity of d-fenfluramine was investigated with an in vitro model consisting of synaptosomes preloaded with the 3 H-neurotransmitter and extensively washed …
Number of citations: 52 www.sciencedirect.com

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